![molecular formula C18H27N3O4 B13661032 Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)
Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate is a complex organic compound that features a picolinate ester linked to a piperidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate typically involves multiple steps:
Formation of the Boc-protected piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl group to prevent unwanted reactions at the amine site.
Coupling with picolinic acid: The Boc-protected piperidine is then coupled with picolinic acid or its derivatives under conditions that promote ester formation. Common reagents for this step include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Methylation: The final step involves the methylation of the ester group to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Deprotected amine derivatives.
科学研究应用
Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group provides protection during synthesis, which can be removed to reveal the active amine group that interacts with biological targets.
相似化合物的比较
Similar Compounds
Methyl 3-(Boc-amino)picolinate: Similar structure but lacks the piperidine ring.
Methyl 4-(Boc-amino)picolinate: Similar but with different substitution on the picolinate ring.
属性
分子式 |
C18H27N3O4 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
methyl 4-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)20-14-6-5-9-21(12-14)11-13-7-8-19-15(10-13)16(22)24-4/h7-8,10,14H,5-6,9,11-12H2,1-4H3,(H,20,23) |
InChI 键 |
GVTOTSXHWNQXLN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)

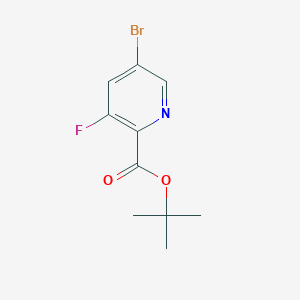
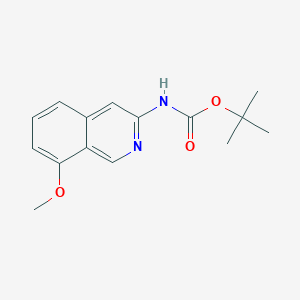
![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)
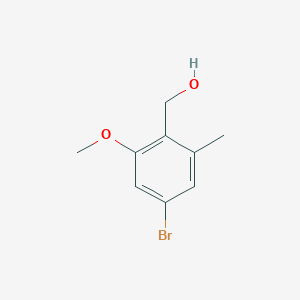
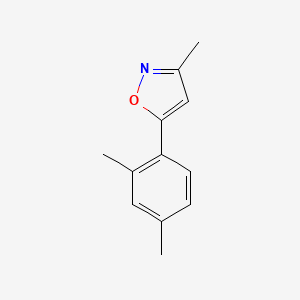
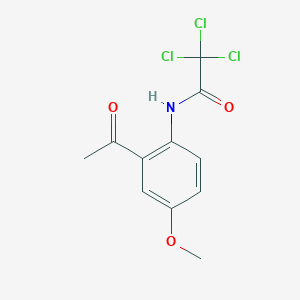
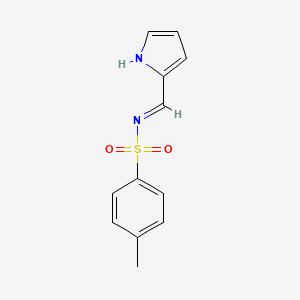
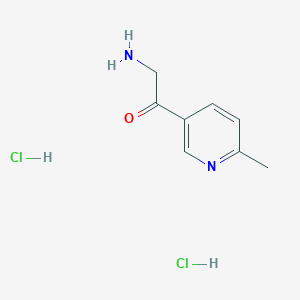
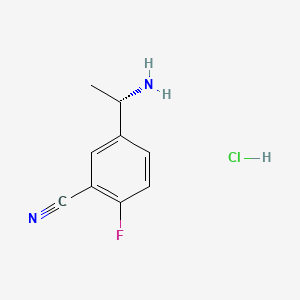
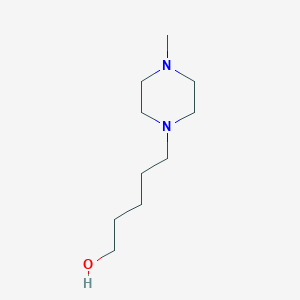
![2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)
